Cas no 2104287-60-5 (3-Thiophenemethanol, α-(2-amino-1-methylethyl)-2-bromo-)
3-Thiophenemethanol, α-(2-amino-1-methylethyl)-2-bromo- Chemical and Physical Properties
Names and Identifiers
-
- 3-Thiophenemethanol, α-(2-amino-1-methylethyl)-2-bromo-
- 2104287-60-5
- EN300-684282
- 3-amino-1-(2-bromothiophen-3-yl)-2-methylpropan-1-ol
-
- Inchi: 1S/C8H12BrNOS/c1-5(4-10)7(11)6-2-3-12-8(6)9/h2-3,5,7,11H,4,10H2,1H3
- InChI Key: IFZCBDZKWFXXCL-UHFFFAOYSA-N
- SMILES: C1(Br)SC=CC=1C(C(C)CN)O
Computed Properties
- Exact Mass: 248.98230g/mol
- Monoisotopic Mass: 248.98230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 74.5Ų
Experimental Properties
- Density: 1.532±0.06 g/cm3(Predicted)
- Boiling Point: 362.9±42.0 °C(Predicted)
- pka: 13.45±0.20(Predicted)
3-Thiophenemethanol, α-(2-amino-1-methylethyl)-2-bromo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-684282-0.05g |
3-amino-1-(2-bromothiophen-3-yl)-2-methylpropan-1-ol |
2104287-60-5 | 0.05g |
$924.0 | 2023-03-10 | ||
| Enamine | EN300-684282-0.1g |
3-amino-1-(2-bromothiophen-3-yl)-2-methylpropan-1-ol |
2104287-60-5 | 0.1g |
$968.0 | 2023-03-10 | ||
| Enamine | EN300-684282-0.25g |
3-amino-1-(2-bromothiophen-3-yl)-2-methylpropan-1-ol |
2104287-60-5 | 0.25g |
$1012.0 | 2023-03-10 | ||
| Enamine | EN300-684282-0.5g |
3-amino-1-(2-bromothiophen-3-yl)-2-methylpropan-1-ol |
2104287-60-5 | 0.5g |
$1056.0 | 2023-03-10 | ||
| Enamine | EN300-684282-1.0g |
3-amino-1-(2-bromothiophen-3-yl)-2-methylpropan-1-ol |
2104287-60-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-684282-2.5g |
3-amino-1-(2-bromothiophen-3-yl)-2-methylpropan-1-ol |
2104287-60-5 | 2.5g |
$2155.0 | 2023-03-10 | ||
| Enamine | EN300-684282-5.0g |
3-amino-1-(2-bromothiophen-3-yl)-2-methylpropan-1-ol |
2104287-60-5 | 5.0g |
$3189.0 | 2023-03-10 | ||
| Enamine | EN300-684282-10.0g |
3-amino-1-(2-bromothiophen-3-yl)-2-methylpropan-1-ol |
2104287-60-5 | 10.0g |
$4729.0 | 2023-03-10 |
3-Thiophenemethanol, α-(2-amino-1-methylethyl)-2-bromo- Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 3-Thiophenemethanol, α-(2-amino-1-methylethyl)-2-bromo-
Professional Introduction to Compound with CAS No. 2104287-60-5 and Product Name: 3-Thiophenemethanol, α-(2-amino-1-methylethyl)-2-bromo
The compound with the CAS number 2104287-60-5 and the product name 3-Thiophenemethanol, α-(2-amino-1-methylethyl)-2-bromo represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development and medicinal chemistry. The presence of a thiophene ring, combined with functional groups such as a hydroxyl group, an amino group, and a bromine substituent, makes this molecule a versatile scaffold for further chemical modifications and biological studies.
In recent years, the exploration of heterocyclic compounds has been a focal point in medicinal chemistry due to their diverse biological activities. Thiophene derivatives, in particular, have shown promise in the development of antimicrobial, anti-inflammatory, and anticancer agents. The specific arrangement of atoms in 3-Thiophenemethanol, α-(2-amino-1-methylethyl)-2-bromo contributes to its unique reactivity and interaction with biological targets. This compound's structure allows for selective binding to enzymes and receptors, which is crucial for designing effective therapeutic agents.
One of the most intriguing aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The bromine substituent at the 2-position of the thiophene ring provides a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely used in pharmaceutical synthesis to introduce aryl or amino groups at specific positions, enhancing the biological activity of the molecule. The hydroxyl group at the 3-position also offers opportunities for etherification or esterification, expanding the compound's utility in drug design.
Recent studies have highlighted the importance of thiophene derivatives in addressing various therapeutic challenges. For instance, researchers have demonstrated that certain thiophene-based compounds exhibit potent inhibitory effects on kinases and other enzymes involved in cancer progression. The structural motif present in 3-Thiophenemethanol, α-(2-amino-1-methylethyl)-2-bromo aligns well with these findings, suggesting that it could be a valuable building block for developing novel anticancer agents. Additionally, the amino group at the α-position provides a site for further derivatization, allowing chemists to fine-tune the pharmacological properties of the compound.
The synthesis of 3-Thiophenemethanol, α-(2-amino-1-methylethyl)-2-bromo involves multiple steps that require precise control over reaction conditions. The introduction of the bromine substituent is particularly critical and must be performed under conditions that prevent unwanted side reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and selectivity. These methods not only improve efficiency but also minimize waste generation, aligning with green chemistry principles.
In addition to its synthetic significance, this compound has shown promise in preclinical studies as a potential lead for drug discovery. Initial pharmacokinetic studies indicate that it exhibits good solubility and stability under physiological conditions, which are essential properties for any candidate drug molecule. Further research is ongoing to evaluate its toxicity profile and pharmacological activity across various disease models. The results of these studies will provide valuable insights into its potential as a therapeutic agent.
The integration of computational methods into drug discovery has accelerated the process of identifying promising candidates like 3-Thiophenemethanol, α-(2-amino-1-methylethyl)-2-bromo. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These simulations help researchers understand binding mechanisms and optimize molecular structures for improved efficacy. By leveraging computational tools alongside traditional experimental approaches, scientists can rapidly screen large libraries of compounds and identify those with the highest potential.
The future prospects for this compound are promising as more research unfolds. Its unique structural features make it an attractive candidate for further development into novel therapeutics. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like 3-Thiophenemethanol, α-(2-amino-1-methylethyl)-2-bromo will play a crucial role in addressing unmet medical needs.
In conclusion,3-Thiophenemethanol, α-(2-amino-1-methylethyl)-2-bromo, represented by CAS No. 2104287-60-5, stands out as a significant molecule in pharmaceutical chemistry due to its structural complexity and potential applications in drug development. Its versatility as a synthetic intermediate and its promising biological activity make it a valuable asset in ongoing research efforts aimed at discovering new treatments for various diseases.
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